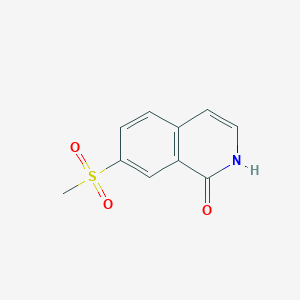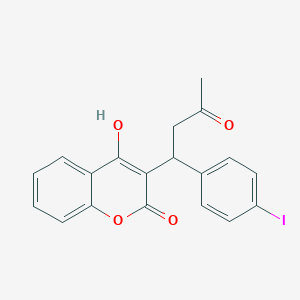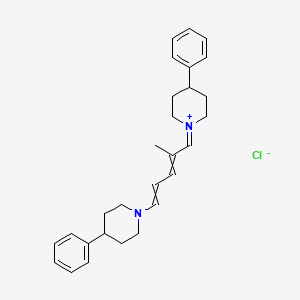
3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its distinctive chemical characteristics.
Méthodes De Préparation
The synthesis of 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester involves several steps. The synthetic routes typically include the reaction of imidazolidine derivatives with m-(trifluoromethyl)benzyl compounds under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester is widely used in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby influencing biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 3-Imidazolidineacetic acid, 2,4-dioxo-5-(m-(trifluoromethyl)benzyl)-, ethyl ester stands out due to its unique trifluoromethyl group, which imparts distinctive chemical properties. Similar compounds include other imidazolidine derivatives and benzyl-substituted compounds, each with their own unique characteristics and applications .
Propriétés
Numéro CAS |
76614-52-3 |
|---|---|
Formule moléculaire |
C15H15F3N2O4 |
Poids moléculaire |
344.29 g/mol |
Nom IUPAC |
ethyl 2-[2,5-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]imidazolidin-1-yl]acetate |
InChI |
InChI=1S/C15H15F3N2O4/c1-2-24-12(21)8-20-13(22)11(19-14(20)23)7-9-4-3-5-10(6-9)15(16,17)18/h3-6,11H,2,7-8H2,1H3,(H,19,23) |
Clé InChI |
JVFDGCGDQFBEBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)C(NC1=O)CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



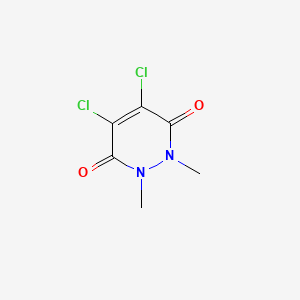
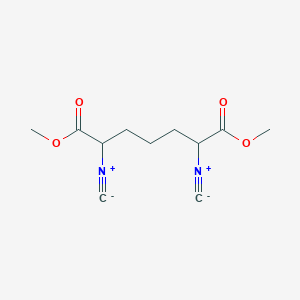
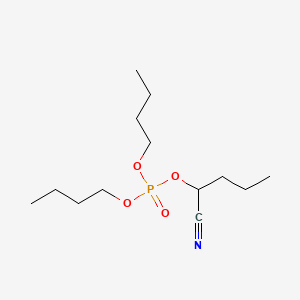
amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

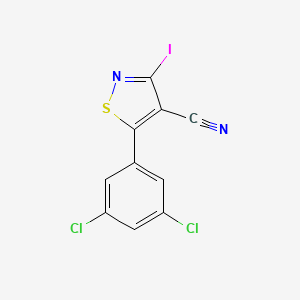
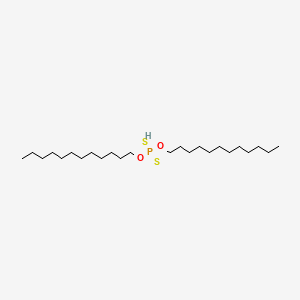
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
